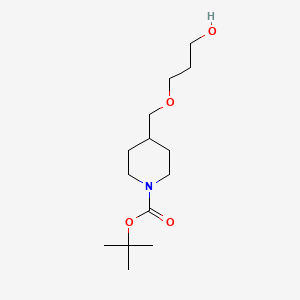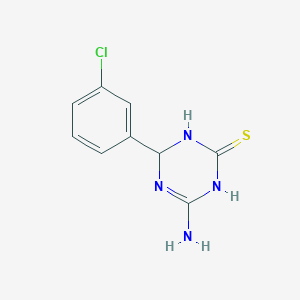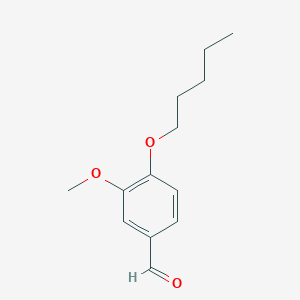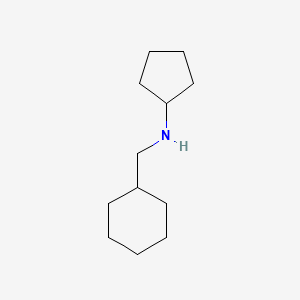
6-Chloropyridazine-3,4-diamine
説明
6-Chloropyridazine-3,4-diamine, also known as LAPATINIB, is a small molecule kinase inhibitor that is used in cancer treatment. It has a CAS Number of 932-50-3 and a molecular weight of 144.56 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at 2-8°C .
Molecular Structure Analysis
The IUPAC name of 6-Chloropyridazine-3,4-diamine is 6-chloro-3,4-pyridazinediamine . The InChI code is 1S/C4H5ClN4/c5-3-1-2(6)4(7)9-8-3/h1H, (H2,6,8)(H2,7,9) and the InChI key is KUXKXCXMIJJFIZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Chloropyridazine-3,4-diamine has a molecular formula of C4H5ClN4 and a molecular weight of 144.56 . It is a solid substance . Unfortunately, specific physical properties such as boiling point, melting point, and density were not available in the web search results.科学的研究の応用
Synthesis and Chemical Reactions
6-Chloropyridazine-3,4-diamine is a versatile chemical scaffold used in the synthesis of a wide range of compounds. Its derivatives have been synthesized through various chemical reactions, demonstrating the compound's utility in organic synthesis. For example, it reacts with hetarenecarboxylic acids in polyphosphoric acid to yield 2-hetarylimidazo[4,5-c]pyridin-4-ones, highlighting its role in creating imidazo-pyridazine derivatives with potential applications in medicinal chemistry and materials science (Smolyar et al., 2007).
Materials Science
In materials science, 6-Chloropyridazine-3,4-diamine derivatives have been utilized to synthesize novel polymers with desirable properties. For instance, aromatic diamines derived from 6-chloropyridazine have been used to synthesize polyimides, which are high-performance polymers known for their excellent thermal stability and mechanical properties. These polyimides exhibit good thermal resistance and outstanding mechanical properties, making them suitable for applications in high-temperature environments (Guan et al., 2014).
Corrosion Inhibition
6-Chloropyridazine-3,4-diamine derivatives have also shown potential as corrosion inhibitors. These compounds have been tested for their ability to protect metal surfaces and inhibit corrosion in acidic environments. Experimental studies have demonstrated that certain derivatives can act as mixed-type inhibitors, effectively reducing both anodic and cathodic reactions involved in the corrosion process. This highlights the potential of 6-Chloropyridazine-3,4-diamine derivatives in developing new corrosion inhibitors for industrial applications (Olasunkanmi et al., 2018).
Safety and Hazards
The safety information for 6-Chloropyridazine-3,4-diamine includes a GHS07 pictogram and a warning signal word . The hazard statements are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement is P280, indicating that protective gloves/protective clothing/eye protection/face protection should be worn .
作用機序
Target of Action
It is known as a small molecule kinase inhibitor, which suggests that it likely targets specific kinases in the body. Kinases are enzymes that play crucial roles in various cellular processes, including cell growth, division, and signal transduction.
Mode of Action
As a kinase inhibitor, 6-Chloropyridazine-3,4-diamine likely works by binding to the active site of its target kinases, thereby inhibiting their activity. This can lead to changes in the signaling pathways that these kinases are involved in, potentially altering cellular functions such as growth and division.
Result of Action
The molecular and cellular effects of 6-Chloropyridazine-3,4-diamine’s action would depend on the specific kinases it inhibits. Generally, kinase inhibitors can halt cell growth and division, induce apoptosis (programmed cell death), or alter cellular signaling.
特性
IUPAC Name |
6-chloropyridazine-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,6,8)(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXKXCXMIJJFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618322 | |
| Record name | 6-Chloropyridazine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridazine-3,4-diamine | |
CAS RN |
932-50-3 | |
| Record name | 6-Chloro-3,4-pyridazinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloropyridazine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one](/img/structure/B3168596.png)
![1-({[(2-Benzoylphenyl)sulfonyl]amino}acetyl)-4-methylpiperidine](/img/structure/B3168604.png)
![methyl 4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethylamino]benzoate](/img/structure/B3168612.png)
![8-Acetyl-3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B3168620.png)
![2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B3168621.png)
![3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3168625.png)


amine](/img/structure/B3168654.png)

amine](/img/structure/B3168683.png)

![2-[(Ethylamino)methyl]benzoic acid](/img/structure/B3168699.png)